N-(3-Hydroxy-1,3-benzothiazol-2(3H)-ylidene)acetamide
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Overview
Description
N-(3-Hydroxy-1,3-benzothiazol-2(3H)-ylidene)acetamide is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-1,3-benzothiazol-2(3H)-ylidene)acetamide typically involves the reaction of 2-aminothiophenol with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The hydroxy group is introduced through subsequent reactions involving appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-1,3-benzothiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a benzothiazole ketone, while reduction could produce a benzothiazole amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Could be used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-1,3-benzothiazol-2(3H)-ylidene)acetamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its diverse biological activities.
2-Aminobenzothiazole: A derivative with potential antimicrobial properties.
Benzothiazole-2-thiol: Known for its use in the rubber industry as a vulcanization accelerator.
Uniqueness
N-(3-Hydroxy-1,3-benzothiazol-2(3H)-ylidene)acetamide is unique due to the presence of both a hydroxy group and an acetamide group, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other benzothiazole derivatives.
Properties
CAS No. |
90417-41-7 |
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Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
N-(3-hydroxy-1,3-benzothiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C9H8N2O2S/c1-6(12)10-9-11(13)7-4-2-3-5-8(7)14-9/h2-5,13H,1H3 |
InChI Key |
BXFVQVSSLMKUJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2=CC=CC=C2S1)O |
Origin of Product |
United States |
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